Cas no 941585-25-7 (Tert-butyl 3-sulfanylazetidine-1-carboxylate)

Tert-butyl 3-sulfanylazetidine-1-carboxylate structure
941585-25-7 structure
Product Name:Tert-butyl 3-sulfanylazetidine-1-carboxylate
Numero CAS:941585-25-7
MF:C8H15NO2S
MW:189.27520108223
MDL:MFCD01861743
CID:2093764
PubChem ID:58513580
Update Time:2024-10-25

Tert-butyl 3-sulfanylazetidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 3-mercaptoazetidine-1-carboxylate
    • 1-Boc-3-mercapto-azetidine
    • tert-butyl 3-sulfanylazetidine-1-carboxylate
    • GUZYDTTYVXLGCV-UHFFFAOYSA-N
    • PB12958
    • 1,1-Dimethylethyl 3-mercapto-1-azetidinecarboxylate (ACI)
    • 1-Boc-3-mercaptoazetidine
    • SCHEMBL970631
    • DTXSID50729350
    • EN300-101455
    • N-Boc-3-mercaptoazetidine
    • SY029757
    • 941585-25-7
    • DB-388372
    • MFCD01861743
    • F2147-1200
    • tert-butyl3-mercaptoazetidine-1-carboxylate
    • CS-0045525
    • AS-33603
    • AKOS025146573
    • Tert-butyl 3-sulfanylazetidine-1-carboxylate
    • MDL: MFCD01861743
    • Inchi: 1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3
    • Chiave InChI: GUZYDTTYVXLGCV-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CC(S)C1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 189.08234989g/mol
  • Massa monoisotopica: 189.08234989g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 182
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 30.5
  • XLogP3: 1.2

Tert-butyl 3-sulfanylazetidine-1-carboxylate Informazioni sulla sicurezza

Tert-butyl 3-sulfanylazetidine-1-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A209000039-250mg
1-Boc-3-mercapto-azetidine
941585-25-7 95%
250mg
$162.45 2023-08-31
Alichem
A209000039-1g
1-Boc-3-mercapto-azetidine
941585-25-7 95%
1g
$406.44 2023-08-31
Alichem
A209000039-5g
1-Boc-3-mercapto-azetidine
941585-25-7 95%
5g
$1219.17 2023-08-31
Chemenu
CM109140-1g
tert-butyl 3-sulfanylazetidine-1-carboxylate
941585-25-7 95+%
1g
$264 2021-06-10
Chemenu
CM109140-5g
tert-butyl 3-sulfanylazetidine-1-carboxylate
941585-25-7 95+%
5g
$792 2021-06-10
Chemenu
CM109140-10g
tert-butyl 3-sulfanylazetidine-1-carboxylate
941585-25-7 95+%
10g
$1320 2021-06-10
TRC
B663640-50mg
1-Boc-3-Mercapto-azetidine
941585-25-7
50mg
$ 50.00 2022-06-07
TRC
B663640-100mg
1-Boc-3-Mercapto-azetidine
941585-25-7
100mg
$ 95.00 2022-06-07
TRC
B663640-500mg
1-Boc-3-Mercapto-azetidine
941585-25-7
500mg
$ 320.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B905855-5g
1-Boc-3-Mercapto-azetidine
941585-25-7 95%
5g
2,880.00 2021-05-17

Tert-butyl 3-sulfanylazetidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium Solvents: Methanol ;  0 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Riferimento
Preparation of heterocyclic compounds and their use for treatment of helminthic infections and diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Thiobenzoic acid ;  1 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
Riferimento
Synthesis and antibacterial activity of novel lincomycin derivatives. I. Enhancement of antibacterial activities by introduction of substituted azetidines
Kumura, Ko; Wakiyama, Yoshinari; Ueda, Kazutaka; Umemura, Eijiro; Watanabe, Takashi; et al, Journal of Antibiotics, 2016, 69(6), 440-445

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Riferimento
Broad-spectrum carbapenems and pharmaceutical compositions for treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
N-substituted saturated heterocyclic sulfone compounds with cb2 receptor agonistic activity
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 70 °C
Riferimento
Preparation of to sulfoximine ureas and sulfoximine thioureas comprising a cyclic group substituted at the α-position useful inhibiting NLRP3
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Riferimento
Chromium/Photoredox Dual Catalyzed Synthesis of α-Benzylic Alcohols, Isochromanones, 1,2-Oxy Alcohols and 1,2-Thio Alcohols
Dutta, Subhabrata ; Erchinger, Johannes E.; Schafers, Felix; Das, Ankita; Daniliuc, Constantin G. ; et al, Angewandte Chemie, 2022, 61(49),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 70 °C
Riferimento
Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Preparation of 2,3,4,6-tetra-substituted benzene-1,5-diamine derivatives as inhibitors of EGFR
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Riferimento
Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 4, rt
Riferimento
Preparation of benzoimidazolylsulfone derivatives for use as CB2 receptor agonists
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Tert-butyl 3-sulfanylazetidine-1-carboxylate Raw materials

Tert-butyl 3-sulfanylazetidine-1-carboxylate Preparation Products

Tert-butyl 3-sulfanylazetidine-1-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
Numero d'ordine:A859548
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:18
Prezzo ($):212.0/765.0
Email:sales@amadischem.com

Tert-butyl 3-sulfanylazetidine-1-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
A859548
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):212.0/765.0
Email